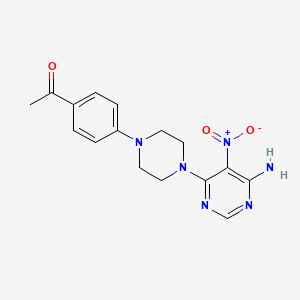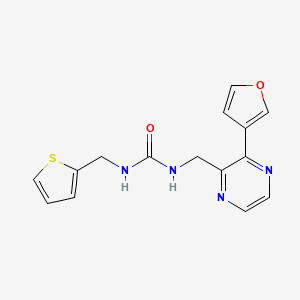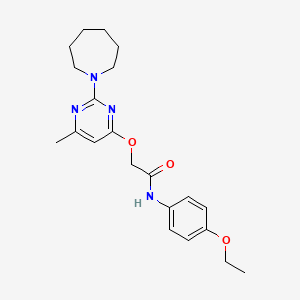![molecular formula C10H16ClFO4S B2969903 Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate CAS No. 1807887-98-4](/img/structure/B2969903.png)
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a chemical compound with the CAS Number: 1955498-99-3 . It has a molecular weight of 286.75 . The IUPAC name for this compound is ethyl 4- ( (chlorosulfonyl)methyl)-4-fluorocyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClFO4S/c1-2-16-9 (13)8-3-5-10 (12,6-4-8)7-17 (11,14)15/h8H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Enantioselective Synthesis : A study by Raw and Jang (2000) discusses the enantioselective synthesis of a related compound, Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, which is a potent attractant for the Mediterranean fruit fly. This synthesis involves asymmetric Diels–Alder reaction and iodolactonization, highlighting the complexity and potential applications of such compounds in organic synthesis and pest control (Raw & Jang, 2000).
Structural Study : Another study by Arias-Pérez et al. (1995) investigated Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate using 1 H, 13 C and 2D NMR spectroscopy. This study provided insights into the conformational behavior of such compounds, which is crucial for understanding their chemical properties and potential applications (Arias-Pérez et al., 1995).
Polymerization and Material Science
Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This research is significant in the field of material science, particularly in developing new polymeric materials with specific properties (Trollsås et al., 2000).
Enzymatic Catalyzed Polymerization : Pang, Ritter, and Tabatabai (2003) reported the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This study is relevant in the context of green chemistry and enzymatic catalysis in polymer formation (Pang, Ritter, & Tabatabai, 2003).
Biological and Medical Applications
Antiradical and Antimicrobial Evaluation : Danish et al. (2019) synthesized and evaluated sulfonamide derived esters for their antioxidant, enzyme inhibition, antibacterial, and antifungal activities. Such research demonstrates the potential biomedical applications of cyclohexanecarboxylate derivatives in developing new therapeutic agents (Danish et al., 2019).
C-N, C-O, and C-S Coupling Reactions : Lv and Bao (2007) utilized ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions. This research is crucial for the development of new synthetic methodologies in organic chemistry, which can have far-reaching implications in drug synthesis and material science (Lv & Bao, 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBQMFDZDQZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)


![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)